[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt
Description
CAS No.: 103634-10-2 This compound is a structurally complex phospho-aminium inner salt characterized by:
- A triphenylmethoxy group at position 7, contributing to steric bulk and aromaticity.
- A Z-configuration double bond at position 17, influencing molecular geometry and reactivity.
- A quaternary ammonium center and a phosphate group, conferring zwitterionic properties.
- A 26-carbon backbone with ether (3,5,8-trioxa) and phosphorous (4-phospha) linkages .
It is commercially available for research purposes, often used in studies requiring tailored phospholipid analogs or surfactants .
Properties
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-35-44(47)53-43(39-52-54(48,49)51-37-36-46(2,3)4)38-50-45(40-29-22-19-23-30-40,41-31-24-20-25-32-41)42-33-26-21-27-34-42/h12-13,19-27,29-34,43H,5-11,14-18,28,35-39H2,1-4H3/b13-12-/t43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDWGEQMGDODTM-AREDZEPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20741867 | |
| Record name | (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103634-10-2 | |
| Record name | (2R)-2-{[(9Z)-Octadec-9-enoyl]oxy}-3-(triphenylmethoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20741867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt is a complex phosphonium salt with potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound includes a phosphonium group and a triphenylmethoxy moiety, which contribute to its unique properties. The molecular formula is , and it has a weight of approximately 787.12 g/mol. Its structural characteristics suggest potential interactions with biological molecules, particularly in cellular environments.
Antimicrobial Properties
Recent studies have indicated that phosphonium salts exhibit significant antimicrobial activity. For instance, compounds similar to [R-(Z)] have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Cytotoxicity and Apoptosis Induction
Research has demonstrated that phosphonium salts can induce cytotoxic effects in cancer cell lines. The compound's ability to trigger apoptosis has been noted in several studies, suggesting it may serve as a potential therapeutic agent in oncology. For example, the induction of apoptosis-like cell death was observed in Leishmania donovani parasites when treated with related oxabicyclic derivatives .
Synergistic Effects with Other Drugs
There is evidence that [R-(Z)] can exhibit synergistic effects when combined with other antileishmanial agents such as miltefosine. This combination not only enhances the efficacy against parasites but also reduces the required dosage of each drug, minimizing potential side effects .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assess antimicrobial activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
| Study 2 | Evaluate cytotoxicity in cancer cells | Induced apoptosis in multiple cancer cell lines, suggesting a potential role as an anticancer agent. |
| Study 3 | Investigate synergistic effects | Showed enhanced efficacy against Leishmania donovani when combined with miltefosine. |
The biological activity of [R-(Z)] can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into lipid membranes, leading to destabilization.
- Inhibition of Enzymatic Activity : It may interfere with key enzymes involved in metabolic pathways within target organisms.
- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of phospho-aminium inner salts with variable substituents. Key structural variations among analogs include:
Key Observations:
Physicochemical Properties
Functional Implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
